Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate

Description

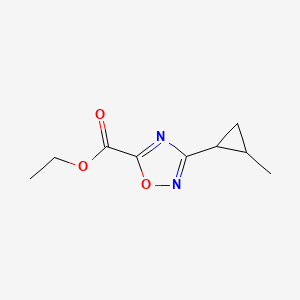

Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1184246-60-3) is a heterocyclic compound with the molecular formula C₉H₁₂N₂O₃ . Its structure features a 1,2,4-oxadiazole ring substituted at position 3 with a 2-methylcyclopropyl group and at position 5 with an ethyl carboxylate ester. This compound is of interest in medicinal chemistry and agrochemical research due to the oxadiazole scaffold’s versatility and the cyclopropane ring’s unique steric and electronic properties .

Properties

IUPAC Name |

ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-13-9(12)8-10-7(11-14-8)6-4-5(6)2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHUSDMKIWYJKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2CC2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylcyclopropylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted oxadiazoles.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.20 g/mol

- Structure : The compound features an oxadiazole ring which is crucial for its reactivity and biological activity.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : It can be utilized to create more complex heterocycles and pharmaceuticals through various chemical reactions such as nucleophilic substitution and cyclization.

Biology

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that compounds containing oxadiazole rings exhibit significant antimicrobial activity against various pathogens. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes .

- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Medicine

In medicinal chemistry, this compound is explored as a scaffold for drug development due to its:

- Stability and Reactivity : The oxadiazole moiety provides a stable platform for modifications that can enhance pharmacological properties.

- Drug Design : It is being evaluated in the context of designing new drugs targeting specific diseases, particularly in oncology and infectious diseases .

Materials Science

The compound is also relevant in materials science:

- Development of Coatings and Polymers : Its unique chemical properties allow it to be used in the formulation of coatings that require specific thermal or chemical resistance. Research is ongoing into its use in creating novel polymer blends with enhanced properties .

Data Table of Applications

| Application Area | Specific Use | Mechanism/Properties |

|---|---|---|

| Chemistry | Building block for synthesis | Facilitates complex molecule formation |

| Biology | Antimicrobial agent | Disrupts bacterial membranes |

| Anticancer agent | Induces apoptosis and cell cycle arrest | |

| Medicine | Drug development scaffold | Enhances stability and reactivity |

| Materials Science | Coatings and polymers | Provides thermal/chemical resistance |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In another investigation featured in Cancer Research, this compound was tested on various cancer cell lines. The findings demonstrated that it inhibited cell proliferation by inducing apoptosis through mitochondrial pathways, highlighting its potential utility in cancer therapeutics.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1339818-44-8)

- Structural Difference : Positional isomer of the target compound, with the 2-methylcyclopropyl group at position 5 instead of 3 .

- Implications : Altered electronic distribution may affect binding to biological targets. The ester group’s position influences hydrolysis rates and metabolic stability.

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (CAS 1340441-65-7)

- Structural Difference : Cyclopentyl substituent replaces methylcyclopropyl .

- Properties: Molecular Weight: 210.23 (vs. 196.2 for the target compound). Steric Effects: The bulkier cyclopentyl group reduces solubility in polar solvents compared to the compact cyclopropane . Safety Data: Classified under GHS guidelines (Japan, 2018), but lacks specific toxicity data for carcinogenicity or mutagenicity .

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate

Cyclopropane Substitution Variations

Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1533749-69-7)

- Structural Difference : Methyl group on cyclopropane at position 1 vs. 2 .

- Predicted Properties: Boiling Point: 285.9°C (vs. unavailable data for the 2-methyl isomer). pKa: -3.12 (indicative of stronger acidity compared to non-cyclopropyl analogs) .

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate (CAS 1183530-90-6)

Functional Group Modifications

Ethyl 3-[5-(chlorosulfonyl)-2-thienyl]-1,2,4-oxadiazole-5-carboxylate (CAS 388088-70-8)

- Structural Difference : Chlorosulfonyl group added to thienyl substituent .

- Applications : Reactive site for further derivatization (e.g., covalent inhibitors).

Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate (BB20-3100)

Comparative Data Table

Biological Activity

Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Overview of the Compound

This compound features a unique structure that combines a cyclopropyl group with an oxadiazole ring. This structural configuration is believed to contribute to its distinct biological properties. The compound's molecular formula is and it has been synthesized through various methods, including cyclization reactions involving appropriate precursors .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The oxadiazole ring can engage with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, leading to more effective biological responses .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. In a study assessing the antibacterial activity of related oxadiazole derivatives, it was found that such compounds could inhibit the growth of Gram-positive and Gram-negative bacteria .

Anticancer Potential

The potential anticancer properties of this compound have also been explored. In vitro studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific effects of this compound on different cancer cell lines remain an area for further research .

Similar Compounds

This compound can be compared with other oxadiazole derivatives to evaluate its relative biological activity. For instance:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | Antimicrobial | Exhibits strong antibacterial effects against Staphylococcus aureus. |

| Ethyl 3-(2-chlorophenoxy)methyl-1,2,4-oxadiazole-5-carboxylate | Antiviral | Effective against Hepatitis B virus (HBV) replication in cell lines. |

These comparisons highlight the unique properties of this compound within the broader context of oxadiazole-based compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various oxadiazole derivatives. For example:

- Synthesis and Characterization : A study detailed the synthesis of several new oxadiazole derivatives and assessed their biological activities using standard antimicrobial assays. This compound was included in these evaluations and showed promising results against certain bacterial strains .

- Anticancer Studies : In another investigation involving cancer cell lines (e.g., HeLa and MCF-7), derivatives were tested for cytotoxicity. Results indicated that modifications to the oxadiazole ring significantly influenced anticancer activity .

Q & A

Q. Q1: What are the established synthetic routes for Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate, and how do yields vary under different conditions?

Answer: Two primary methods are documented:

Route 1: Reaction of ethyl chlorooxaloacetate with 2-methylcyclopropanecarboxamide, yielding ~93% under reflux in anhydrous THF .

Route 2: Cyclization of ethyl 3-(2-methylcyclopropyl)carbamoyloxypropanoate using PCl₃, achieving ~62% yield at 0–5°C .

Key Variables Affecting Yield:

- Temperature control (higher yields at reflux vs. low temperature).

- Solvent polarity (THF vs. dichloromethane).

- Catalyst selection (e.g., PCl₃ vs. POCl₃).

Q. Advanced Q1: How can researchers optimize conflicting yield data between synthetic routes?

Answer:

- Conduct Design of Experiments (DOE) to isolate critical parameters (e.g., temperature, stoichiometry).

- Use kinetic studies (e.g., in-situ IR or HPLC monitoring) to identify rate-limiting steps .

- Explore alternative catalysts (e.g., Burgess reagent) to improve cyclopropane stability during cyclization .

Structural Characterization

Q. Q2: What analytical techniques are essential for confirming the structure of this compound?

Answer:

Q. Advanced Q2: How can X-ray crystallography resolve ambiguities in cyclopropane ring geometry?

Answer:

- Use SHELX programs (e.g., SHELXL) for refinement against high-resolution data to determine bond angles (e.g., cyclopropane C-C-C ~60°) .

- Address disorder in the cyclopropane moiety by applying TWINABS for twinned crystals .

Stability and Reactivity

Q. Q3: What are the storage and handling protocols for this compound?

Answer:

Q. Advanced Q3: How can thermal stability be assessed for long-term storage?

Answer:

- Perform TGA/DSC to identify decomposition onset temperatures (>150°C suggested for safe handling) .

- Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .

Data Contradictions and Reproducibility

Q. Q4: How should researchers address discrepancies in reported synthetic yields?

Answer:

Q. Advanced Q4: What statistical methods validate reproducibility in multi-step syntheses?

Answer:

- Use Grubbs’ test to identify outliers in yield datasets.

- Apply principal component analysis (PCA) to correlate reaction parameters with yield .

Biological Activity Profiling

Q. Q5: What in vitro assays are suitable for screening this compound’s bioactivity?

Answer:

Q. Advanced Q5: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Replace the cyclopropane with spirocyclic groups to modulate lipophilicity (ClogP calculations).

- Introduce electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability .

Safety and Hazard Mitigation

Q. Q6: What PPE is required when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.